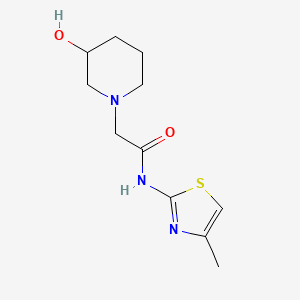![molecular formula C7H15Cl2N3 B1463082 ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 1197620-46-4](/img/structure/B1463082.png)
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
Descripción general
Descripción
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound is related to methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine, which has a molecular weight of 139.2 .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis
The molecular structure of the compound is related to that of methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine . Pyrazole, the core structure, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis
The physical form of the related compound methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is liquid .Aplicaciones Científicas De Investigación
Pharmaceutical Research: Antileishmanial and Antimalarial Activities
This compound has been studied for its potential in treating tropical diseases like leishmaniasis and malaria. Pyrazole-bearing compounds, including derivatives of ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine, have shown potent antileishmanial and antimalarial activities. In vitro studies against Leishmania aethiopica and in vivo studies against Plasmodium berghei in mice have demonstrated significant inhibition effects, suggesting this compound as a promising pharmacophore for developing new treatments .
Chemical Synthesis: Building Blocks for Complex Molecules
The pyrazole moiety present in this compound serves as a versatile building block in chemical synthesis. It can be used to synthesize a wide range of complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various substitutions and modifications, enabling the creation of diverse molecular structures with potential biological activities .
Material Science: Organic Electronics
Pyrazole derivatives are being explored for their applications in organic electronics. Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Research is ongoing to optimize these compounds for better performance and stability in electronic devices .
Biological Studies: Molecular Docking
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride has been utilized in molecular docking studies to understand its binding affinity and interaction with biological targets. These studies help in predicting the efficacy and potential side effects of the compound when used as a drug .
Agricultural Research: Antifungal Properties
Research has indicated that pyrazole derivatives exhibit antifungal properties, making them useful in agricultural research. They have been tested against various phytopathogenic fungi, showing moderate to excellent inhibitory activities. This opens up possibilities for developing new fungicides to protect crops from fungal infections .
Analytical Chemistry: Chromatography
The compound’s unique structure allows it to be used as a standard or reference in chromatographic methods. It can help in the separation and identification of similar compounds, aiding in the analysis of complex mixtures in various research fields .
Safety And Hazards
The safety information for the related compound methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine includes several hazard statements such as H302, H314, H315, H319, H335, indicating potential hazards upon exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-8-4-7-5-9-10(2)6-7;;/h5-6,8H,3-4H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYAVSHJPJSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |
CAS RN |
1197620-46-4 | |
| Record name | ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)



![{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1463010.png)





![1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one](/img/structure/B1463021.png)